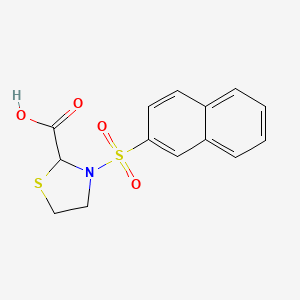

3-(Naphthalene-2-sulfonyl)-thiazolidine-2-carboxylic acid

説明

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 3-naphthalen-2-ylsulfonyl-1,3-thiazolidine-2-carboxylic acid . This designation follows the standard International Union of Pure and Applied Chemistry protocols for naming complex heterocyclic compounds containing both aromatic sulfonyl substituents and carboxylic acid functional groups. The nomenclature reflects the compound's structural hierarchy, beginning with the thiazolidine ring system as the parent structure, followed by the positional designation of the naphthalene-2-sulfonyl substituent at the 3-position, and concluding with the carboxylic acid functionality at the 2-position.

The Chemical Abstracts Service registry number for this compound is 436811-27-7 . This unique identifier was assigned upon the compound's initial registration in the Chemical Abstracts Service database and serves as the definitive reference for this specific molecular entity across all chemical databases and regulatory systems. The Chemical Abstracts Service number was established following the compound's creation date of August 9, 2005, with the most recent modification recorded on May 10, 2025.

The International Chemical Identifier string for this compound is InChI=1S/C14H13NO4S2/c16-14(17)13-15(7-8-20-13)21(18,19)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2,(H,16,17) . This standardized representation provides a unique textual identifier that encodes the complete molecular structure, including stereochemistry and connectivity information. The corresponding International Chemical Identifier Key is RYMKROKXVBLIBL-UHFFFAOYSA-N , which serves as a shortened hash-based version of the full International Chemical Identifier string for database indexing purposes.

Molecular Formula and Structural Isomerism

The molecular formula of this compound is C₁₄H₁₃NO₄S₂ . This formula indicates the presence of fourteen carbon atoms, thirteen hydrogen atoms, one nitrogen atom, four oxygen atoms, and two sulfur atoms. The molecular weight is calculated as 323.4 grams per mole according to PubChem computational data, though some sources report 323.39 grams per mole .

The Simplified Molecular Input Line Entry System representation for this compound is C1CSC(N1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)O . This linear notation system provides a standardized method for representing the molecular structure in text format, facilitating database searches and computational analysis. The representation clearly shows the thiazolidine ring connectivity, the naphthalene sulfonyl substituent, and the carboxylic acid functionality.

Structural isomerism considerations for this compound relate primarily to positional isomerism within both the thiazolidine ring system and the naphthalene substituent. The thiazolidine ring system exhibits multiple potential substitution patterns, with the carboxylic acid functionality positioned at the 2-position and the sulfonyl substituent at the 3-position. Alternative positional isomers could theoretically include 4-substituted derivatives, though these would represent distinct chemical entities with different Chemical Abstracts Service registry numbers.

The naphthalene moiety contributes additional isomeric possibilities through its two distinct substitution positions. The compound contains the naphthalene-2-sulfonyl substituent, indicating attachment at the 2-position of the naphthalene ring system. The alternative 1-position substitution would generate a constitutional isomer with potentially different chemical and biological properties. The distinction between naphthalene-1-sulfonyl and naphthalene-2-sulfonyl derivatives represents a significant structural variation affecting molecular geometry and intermolecular interactions.

Research into related thiazolidine derivatives demonstrates the importance of positional isomerism in this compound class. Studies examining both thiazolidine-2-carboxylic acid and thiazolidine-4-carboxylic acid isomers have revealed distinct spectroscopic and chemical properties attributable to the different carboxyl group positioning. The photoelectron spectroscopic analysis of these isomers showed clear effects due to isomerization, confirming that positional variations significantly impact electronic structure and molecular behavior.

The following table summarizes the key molecular characteristics:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₃NO₄S₂ | PubChem |

| Molecular Weight | 323.4 g/mol | PubChem |

| International Chemical Identifier Key | RYMKROKXVBLIBL-UHFFFAOYSA-N | PubChem |

| Simplified Molecular Input Line Entry System | C1CSC(N1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)O | PubChem |

| Canonical Simplified Molecular Input Line Entry System | C1CSC(N1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)O | PubChem |

特性

IUPAC Name |

3-naphthalen-2-ylsulfonyl-1,3-thiazolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S2/c16-14(17)13-15(7-8-20-13)21(18,19)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMKROKXVBLIBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389377 | |

| Record name | 3-(Naphthalene-2-sulfonyl)-thiazolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436811-27-7 | |

| Record name | 3-(2-Naphthalenylsulfonyl)-2-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436811-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Naphthalene-2-sulfonyl)-thiazolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Strategy Overview

The compound 3-(Naphthalene-2-sulfonyl)-thiazolidine-2-carboxylic acid is typically synthesized by coupling a naphthalene-2-sulfonyl moiety with a thiazolidine-2-carboxylic acid scaffold. The key steps involve:

- Preparation of the naphthalene-2-sulfonyl chloride intermediate.

- Formation of the thiazolidine ring via cyclization involving thioglycolic acid or related thiol-containing precursors.

- Coupling of the sulfonyl chloride with the thiazolidine derivative under controlled conditions.

Preparation of Naphthalene-2-sulfonyl Chloride

Naphthalene-2-sulfonyl chloride is a crucial intermediate for introducing the sulfonyl group. Its preparation is well-documented with high yields and reproducibility:

| Parameter | Details |

|---|---|

| Starting material | Sodium 2-naphthalenesulfonate |

| Reagents | Phosphorus oxytrichloride (POCl3), chloroform |

| Conditions | 90 °C, 9 hours |

| Work-up | Removal of excess POCl3 and chloroform by distillation, washing, filtration, vacuum distillation |

| Yield | 95.8% |

This method ensures a high-purity sulfonyl chloride suitable for subsequent coupling reactions.

Formation of the Thiazolidine-2-carboxylic Acid Core

The thiazolidine ring is commonly synthesized via condensation of thioglycolic acid with aldehydes or amino acids, often catalyzed by acid catalysts or Lewis acids. Key methods include:

Catalytic Cyclization Using β-Cyclodextrin-SO3H Catalyst :

This green, heterogeneous catalyst activates the aldehyde carbonyl, facilitating imine intermediate formation, followed by nucleophilic attack by thioglycolic acid and ring closure to form thiazolidine derivatives. The process is performed in water, offering low toxicity and easy product isolation with high yields.Lewis Acid-Catalyzed Ring-Opening and Cyclization :

Using Lewis acids such as scandium(III) triflate or BF3·OEt2, activated aziridines react with isothiocyanates to form thiazolidine derivatives with high regio- and stereoselectivity. This method allows for enantioselective synthesis of thiazolidine rings, which can be adapted for sulfonylated derivatives.One-Pot Green Synthesis :

Cysteamine hydrochloride reacts with nitro-substituted ethylenes and aromatic aldehydes in aqueous ethanol with triethylamine to yield thiazolidine derivatives. This method emphasizes mild conditions, operational simplicity, and environmental friendliness.

Coupling of Naphthalene-2-sulfonyl Chloride with Thiazolidine Derivatives

The sulfonylation step involves reacting the prepared naphthalene-2-sulfonyl chloride with the thiazolidine-2-carboxylic acid or its derivatives under mild conditions:

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane (CH2Cl2) |

| Base | Triethylamine (Et3N) |

| Temperature | 0 °C to room temperature |

| Reaction time | 1 hour to overnight |

| Work-up | Washing with saturated KHSO4 solution, brine, drying over Na2SO4, concentration in vacuo |

| Yield | 82–93% |

This reaction proceeds smoothly, yielding the sulfonylated thiazolidine with high purity and yield.

Representative Reaction Scheme and Mechanism

- Step 1: Activation of the aldehyde or amino acid by acid catalyst to form an imine intermediate.

- Step 2: Nucleophilic attack by thioglycolic acid’s thiol group on the imine carbon.

- Step 3: Intramolecular cyclization to form the thiazolidine ring.

- Step 4: Reaction of the thiazolidine amine or hydroxyl group with naphthalene-2-sulfonyl chloride to form the sulfonamide linkage.

The mechanism benefits from catalysts that enhance electrophilicity and nucleophilicity at key steps, improving yield and selectivity.

Comparative Table of Preparation Methods

| Method | Catalyst/Conditions | Solvent | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|

| β-Cyclodextrin-SO3H catalysis | Water, heterogeneous acid catalyst | Water | High | Green, reusable catalyst, mild | Low toxicity, easy isolation |

| Lewis acid-catalyzed DROC | Sc(OTf)3, BF3·OEt2 | Dichloromethane | High | Regio- and stereoselective | Enantioselective synthesis possible |

| One-pot green synthesis | Triethylamine | H2O/EtOH | Moderate | Mild, operationally simple | Suitable for bioactive derivatives |

| Sulfonylation with sulfonyl chloride | Triethylamine, 0 °C to RT | Dichloromethane | 82–93 | High yield, straightforward | Requires pure sulfonyl chloride |

Research Findings and Optimization Notes

- The use of β-cyclodextrin-SO3H as a catalyst provides a sustainable and efficient route with excellent yields and catalyst recyclability, making it suitable for scale-up.

- Lewis acid catalysis enables control over stereochemistry, which is critical for biological activity in pharmaceutical applications.

- The sulfonylation step is sensitive to temperature and base choice; triethylamine at low temperature ensures high yield and purity.

- Solvent choice impacts reaction efficiency; dichloromethane is preferred for sulfonylation, while aqueous ethanol mixtures favor green synthesis of the thiazolidine core.

化学反応の分析

Types of Reactions

3-(Naphthalene-2-sulfonyl)-thiazolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Medicinal Chemistry

Cancer Treatment

One of the primary applications of 3-(Naphthalene-2-sulfonyl)-thiazolidine-2-carboxylic acid is its effectiveness in treating various forms of cancer. Research indicates that derivatives of thiazolidine carboxylic acids exhibit selective cytotoxicity towards cancer cells while sparing normal cells. Specifically, compounds related to this structure have shown promise against prostate and ovarian cancer cells, suggesting their potential as chemotherapeutic agents .

Mechanism of Action

The mechanism by which these compounds exert their effects involves the disruption of cellular processes in cancerous cells. They induce apoptosis (programmed cell death) and inhibit cell proliferation at lower concentrations compared to normal cells, making them attractive candidates for targeted cancer therapies .

Metabolic Disease Management

GPR43 Activation

Another significant application of this compound is in the treatment and prevention of metabolic diseases such as type 2 diabetes. The compound acts as an activator or partial agonist of G-protein coupled receptor 43 (GPR43), which is implicated in metabolic regulation. This activation can help manage conditions like dyslipidemia, obesity, and hypertension, thereby improving overall metabolic health .

Antiviral Research

Inhibition of Viral Replication

Recent studies have also explored the antiviral properties of thiazolidine derivatives, including this compound. These compounds have been screened for their ability to inhibit viral replication, particularly against human norovirus. The results indicate that certain thiazolidine derivatives can effectively inhibit viral polymerase activity, which is crucial for viral replication .

Summary of Applications

Case Studies

- Cancer Cell Studies : In vitro studies demonstrated that thiazolidine derivatives selectively inhibited cancer cell growth while preserving normal cell viability. This selectivity was attributed to the differential sensitivity of cancerous cells to lower concentrations of the compound.

- Metabolic Regulation Trials : Clinical trials involving GPR43 activators showed improved insulin sensitivity and lipid profiles in patients with metabolic syndrome, highlighting the therapeutic potential of these compounds in managing diabetes-related complications.

- Antiviral Efficacy : A screening study identified several thiazolidine derivatives that significantly reduced viral replication rates in cell cultures infected with human norovirus, indicating their potential as antiviral agents.

作用機序

The mechanism of action of 3-(Naphthalene-2-sulfonyl)-thiazolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules. The thiazolidine ring may also contribute to the compound’s binding affinity and specificity.

類似化合物との比較

Data Tables

Table 1: Structural Comparison of Thiazolidine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | CAS Number |

|---|---|---|---|---|

| 3-(Naphthalene-2-sulfonyl)-thiazolidine-2-carboxylic acid* | C₁₄H₁₃NO₄S₂ | ~323.06 | Naphthalene-2-sulfonyl | - |

| 3-(Toluene-4-sulfonyl)-thiazolidine-2-carboxylic acid | C₁₁H₁₃NO₄S₂ | 287.4 | Toluene-4-sulfonyl | 408360-05-4 |

| Thiazolidine-2-carboxylic acid | C₄H₇NO₂S | 133.17 | None | 3634-33-1 |

| (S)-3-(tert-Butoxycarbonyl)thiazolidine-2-carboxylic acid | C₉H₁₅NO₄S | 233.28 | tert-Butoxycarbonyl | 891192-95-3 |

Table 2: Enzyme Kinetic Parameters for Thiazolidine Derivatives

| Compound | pH | kcat (s⁻¹) | Km (μM) | Source |

|---|---|---|---|---|

| Thiazolidine-2-carboxylic acid | 8.5 | 326 | 5.6 | |

| Cysteamine-glyoxylate adduct | 7.5 | 84 | - | |

| D-Proline (reference) | 8.5 | 320 | 0.2 |

生物活性

3-(Naphthalene-2-sulfonyl)-thiazolidine-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring, which is known for its diverse biological activities. The presence of the naphthalene sulfonyl group enhances its pharmacological properties by potentially improving solubility and bioavailability.

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Thiazolidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(Naphthalene-2-sulfonyl)-TCA | E. coli | 32 µg/mL |

| 3-(Naphthalene-2-sulfonyl)-TCA | S. aureus | 16 µg/mL |

| Thiazolidine derivative X | P. aeruginosa | 64 µg/mL |

Note: TCA refers to thiazolidine-2-carboxylic acid.

Anticancer Activity

Thiazolidine derivatives have also been studied for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. For example, a recent study demonstrated that a thiazolidine derivative exhibited cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A recent investigation assessed the cytotoxicity of this compound against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The results indicated an IC50 value of 25 µM for A549 and 30 µM for MCF-7, suggesting significant anticancer potential.

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, leading to reduced proliferation of cancer cells.

- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways associated with cell growth and survival.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiazolidine ring or sulfonyl group can significantly impact biological activity. For instance:

- Substituents on the naphthalene ring can enhance binding affinity to target proteins.

- The presence of electron-withdrawing groups may increase the compound's potency against microbial pathogens.

Table 2: Structure-Activity Relationship Findings

| Modification | Biological Activity | Observed Effect |

|---|---|---|

| Electron-withdrawing group on naphthalene | Increased anticancer activity | Higher IC50 values observed |

| Methyl group on thiazolidine ring | Enhanced antimicrobial properties | Lower MIC values recorded |

Q & A

Q. What are the standard synthetic routes for 3-(Naphthalene-2-sulfonyl)-thiazolidine-2-carboxylic acid?

The synthesis typically involves two key steps:

- Sulfonylation of thiazolidine-2-carboxylic acid : React thiazolidine-2-carboxylic acid with 2-naphthalenesulfonyl chloride (CAS 93-11-8) in the presence of a base like triethylamine or pyridine to form the sulfonamide bond. The reaction is performed in anhydrous dichloromethane or tetrahydrofuran at 0–25°C for 4–12 hours .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water to isolate the product. Monitor purity via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Spectroscopic Analysis :

- NMR : and NMR in DMSO-d6 or CDCl3 to confirm sulfonamide (-SO2-N-) and carboxylic acid (-COOH) groups. Key signals include aromatic protons (δ 7.5–8.5 ppm for naphthalene) and thiazolidine ring protons (δ 3.0–4.5 ppm) .

- HPLC : Reverse-phase C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) + 0.1% trifluoroacetic acid. Purity >95% is acceptable for most studies .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 362.05) .

Q. What are the primary research applications of this compound in biological systems?

- Enzyme Inhibition Studies : The sulfonamide group may target metalloenzymes (e.g., carbonic anhydrase) via zinc coordination. Test inhibition kinetics using fluorometric assays with 4-nitrophenyl acetate as a substrate .

- Cellular Uptake : Label the compound with a fluorescent tag (e.g., FITC) and monitor intracellular localization in cancer cell lines (e.g., HeLa) using confocal microscopy .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Reaction Path Search : Use density functional theory (DFT) at the B3LYP/6-31G* level to model the sulfonylation reaction. Identify transition states and energy barriers to predict optimal temperatures and solvents .

- Solvent Screening : Conduct COSMO-RS simulations to evaluate solvent effects on reaction yield. Polar aprotic solvents like DMF or acetonitrile may reduce activation energy .

Q. How to resolve contradictions in reported biological activity data?

- Source Analysis : Compare synthetic protocols across studies. For example, impurities in the naphthalene-sulfonyl chloride precursor (e.g., regioisomers) may lead to off-target effects. Validate precursor purity via GC-MS .

- Assay Standardization : Re-evaluate bioactivity under controlled conditions (e.g., pH 7.4 buffer, 37°C) using a shared reference compound (e.g., acetazolamide for carbonic anhydrase assays) .

Q. What strategies can identify and characterize synthesis byproducts?

- LC-MS/MS : Use a Q-TOF instrument in negative ion mode to detect sulfonic acid derivatives or hydrolyzed thiazolidine intermediates. Compare fragmentation patterns with reference libraries .

- Isolation via Prep-HPLC : Collect byproduct fractions and analyze via 2D NMR (HSQC, HMBC) to assign structures. Common byproducts include over-sulfonated analogs or oxidized thiazolidine rings .

Q. How does the compound’s stereochemistry influence its reactivity?

- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (80:20) to separate enantiomers. Assign configurations via circular dichroism (CD) spectroscopy .

- Dynamic Kinetic Resolution : Perform reactions with chiral catalysts (e.g., BINOL-derived phosphoric acids) to study enantioselective sulfonylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。